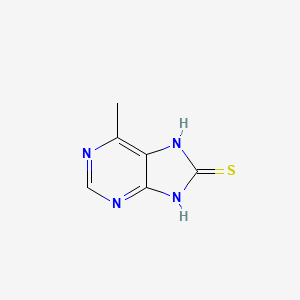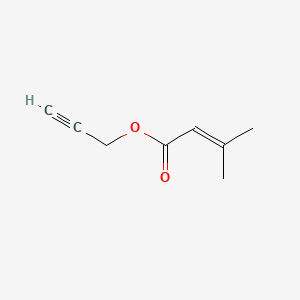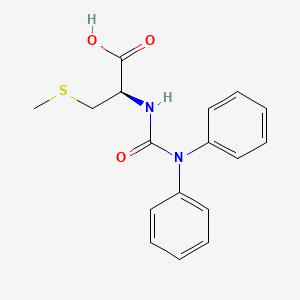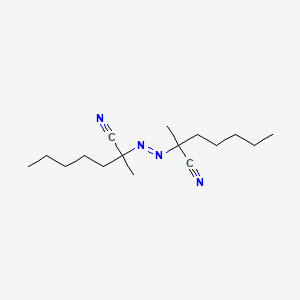
Heptanenitrile, 2,2'-azobis(2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanenitrile, 2,2’-azobis(2-methyl-) is a chemical compound with the molecular formula C16H28N4. It is known for its role as an azo initiator, which means it can generate free radicals through thermal or photochemical decomposition. This property makes it valuable in various industrial and scientific applications, particularly in polymer chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptanenitrile, 2,2’-azobis(2-methyl-) can be synthesized through the reaction of heptanenitrile with 2,2’-azobis(2-methylpropionitrile). The reaction typically involves the use of organic solvents such as methanol, ethanol, or acetone. The process requires careful control of temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of heptanenitrile, 2,2’-azobis(2-methyl-) often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is usually purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Heptanenitrile, 2,2’-azobis(2-methyl-) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Heptanenitrile, 2,2’-azobis(2-methyl-) has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, helping to create various polymers and copolymers.
Biology: The compound is used in studies involving free radical generation and its effects on biological systems.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the field of drug delivery systems.
Wirkmechanismus
The primary mechanism of action for heptanenitrile, 2,2’-azobis(2-methyl-) involves the generation of free radicals. Upon thermal or photochemical decomposition, the compound releases nitrogen gas and forms two free radicals. These radicals can then initiate various chemical reactions, particularly polymerization processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Azobis(2-methylpropionitrile):
2,2’-Azobis(2-methylbutyronitrile): Another azo initiator with similar properties but different decomposition characteristics.
1,1’-Azobis(cyclohexanecarbonitrile): Used in similar applications but with distinct thermal stability and decomposition profiles.
Uniqueness
Heptanenitrile, 2,2’-azobis(2-methyl-) is unique due to its specific molecular structure, which provides distinct reactivity and stability compared to other azo initiators. Its ability to generate free radicals under controlled conditions makes it particularly valuable in specialized applications where precise control over radical generation is required .
Eigenschaften
CAS-Nummer |
58577-00-7 |
|---|---|
Molekularformel |
C16H28N4 |
Molekulargewicht |
276.42 g/mol |
IUPAC-Name |
2-(2-cyanoheptan-2-yldiazenyl)-2-methylheptanenitrile |
InChI |
InChI=1S/C16H28N4/c1-5-7-9-11-15(3,13-17)19-20-16(4,14-18)12-10-8-6-2/h5-12H2,1-4H3 |
InChI-Schlüssel |
YPOBABYXHVGKRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)(C#N)N=NC(C)(CCCCC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


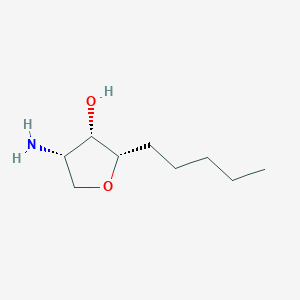





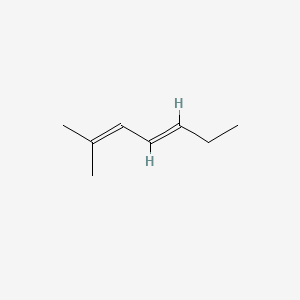
![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
